molecular formula C16H32O2Sn B131241 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester CAS No. 124582-37-2

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester

Cat. No.: B131241
CAS No.: 124582-37-2
M. Wt: 375.1 g/mol
InChI Key: BJBHRHOGMCLJFA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is a chemical compound with the molecular formula C16H32O2Sn and a molecular weight of 375.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester typically involves the reaction of 2-propenoic acid derivatives with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C)

    Solvent: Organic solvents such as toluene or benzene

    Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin compounds due to their toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Polymerization: The double bond in the propenoic acid moiety can participate in polymerization reactions to form polymers.

Common Reagents and Conditions

    Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Polymerization: Initiators like benzoyl peroxide or AIBN under controlled temperature conditions.

Major Products Formed

    Substitution: Various organotin compounds depending on the nucleophile used.

    Oxidation: Oxidized organotin compounds.

    Polymerization: Polymers with organotin functionalities.

Scientific Research Applications

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can stabilize radicals, making the compound useful in radical-mediated synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: Lacks the tributylstannyl group, making it less reactive in radical reactions.

    2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the tributylstannyl group, leading to different reactivity and applications.

    2-Propenoic acid, 2-(trimethylsilyl)-, methyl ester: Contains a trimethylsilyl group, which also stabilizes radicals but has different steric and electronic properties compared to the tributylstannyl group.

Uniqueness

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability in radical reactions. This makes it particularly valuable in synthetic organic chemistry for forming carbon-carbon bonds and other complex structures.

Properties

IUPAC Name

methyl 2-tributylstannylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBHRHOGMCLJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449864
Record name 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124582-37-2
Record name 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed solution of Bu3SnH (8.73 g, 30 mmol) in dry THF (40 ml) was added during 40 min to a degassed solution of methyl propynoate (2.52 g, 30 mmol) and Pd(PPh3)4 (0.693 g, 0.6 mmol) in THF (40 ml). The resulting mixture was stirred for 3.5 h at room temperature under nitrogen. THF was then removed under reduced pressure and the residue was diluted with hexane (200 ml). After 12 h, the mixture was filtered on celite and the filtrate was concentrated under reduced pressure. The residue was diluted with hexane (200 ml), filtered on celite and concentrated. The residue was purified by silica gel column using hexane/EtOAc (98/2) as eluant to give 4.7 g of 337B as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 6.89 (d, J=2.64 Hz, 1H), 5.92 (d, J=2.64 Hz, 1H), 3.74 (s, 3H), 1.60-1.20 (m, 12H), 0.97 (t, J=8.34 Hz, 6H), 0.89 (t, J=7.03 Hz, 9H)
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.693 g
Type
catalyst
Reaction Step One

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